Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This compound is a reactant for the preparation of antitumor agents, antihyperlipidemic agents, factor Xa inhibitors, potential antiarrhythmic agents, and inhibitors of the cytosolic phospholipase A2 .
Scientific Research Applications
1. Chemical Synthesis and Characterization
One of the primary scientific research applications of Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate is in chemical synthesis and characterization. Researchers use this compound as a starting material to synthesize novel molecules with potential pharmaceutical or medicinal properties. The characterization of these synthesized compounds involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to determine their structures and properties1.
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2. Pharmacological Studies
This compound may find applications in pharmacological studies. Researchers investigate its interactions with biological receptors, enzymes, or cellular pathways to understand its potential as a drug candidate2. This research aids in the development of new pharmaceuticals and therapeutics.
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3. Structure-Activity Relationship (SAR) Studies
In medicinal chemistry, SAR studies are crucial for optimizing the biological activity of compounds. This compound can serve as a key component in SAR studies, helping researchers identify structural elements responsible for desired biological effects3. This knowledge is essential for drug design and optimization.
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4. Analytical Chemistry
Researchers utilize this compound in analytical chemistry applications. It can be used as a reference standard or internal standard in analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS)4. This aids in the accurate quantification of other compounds in complex mixtures.
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5. Organic Synthesis and Medicinal Chemistry
This compound is valuable in organic synthesis and medicinal chemistry research. It can serve as a versatile building block for the construction of more complex molecules with potential therapeutic applications5. This compound's versatility makes it a valuable tool in drug discovery and development.
Future Directions
Indole derivatives, including Ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on the synthesis of a variety of indole derivatives and their potential applications in treating various diseases.
Properties
IUPAC Name |
ethyl 5-fluoro-3-phenyl-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBONQKRNZIXTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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